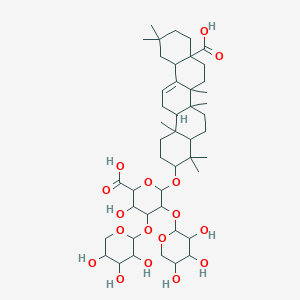![molecular formula C12H8ClN5O2 B12065958 7-chloro-3-(3-nitrophenyl)-4H-pyridazino[6,1-c][1,2,4]triazine CAS No. 289651-65-6](/img/structure/B12065958.png)
7-chloro-3-(3-nitrophenyl)-4H-pyridazino[6,1-c][1,2,4]triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-3-(3-nitrophenyl)-4H-pyridazino[6,1-c][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-3-(3-nitrophenyl)-4H-pyridazino[6,1-c][1,2,4]triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-nitrobenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 2-chloro-3,6-dichloropyridazine under reflux conditions to yield the desired triazine compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 7-chloro-3-(3-nitrophenyl)-4H-pyridazino[6,1-c][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Cyclization: The compound can undergo intramolecular cyclization to form fused ring systems.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Cyclization: Acidic or basic conditions, depending on the specific reaction.
Major Products Formed:
Reduction: 7-chloro-3-(3-aminophenyl)-4H-pyridazino[6,1-c][1,2,4]triazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-chloro-3-(3-nitrophenyl)-4H-pyridazino[6,1-c][1,2,4]triazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 7-chloro-3-(3-nitrophenyl)-4H-pyridazino[6,1-c][1,2,4]triazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
- 7-chloro-3-(3-nitrophenyl)-4H-pyridazino[6,1-c][1,2,4]triazine
- 7-chloro-3-(4-nitrophenyl)-4H-pyridazino[6,1-c][1,2,4]triazine
- 7-chloro-3-(2-nitrophenyl)-4H-pyridazino[6,1-c][1,2,4]triazine
Comparison: While these compounds share a similar core structure, the position of the nitro group on the phenyl ring can significantly influence their chemical reactivity and biological activity. For example, the 3-nitrophenyl derivative may exhibit different binding affinities to enzymes or receptors compared to the 4-nitrophenyl or 2-nitrophenyl derivatives .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
289651-65-6 |
|---|---|
Formule moléculaire |
C12H8ClN5O2 |
Poids moléculaire |
289.68 g/mol |
Nom IUPAC |
7-chloro-3-(3-nitrophenyl)-4H-pyridazino[6,1-c][1,2,4]triazine |
InChI |
InChI=1S/C12H8ClN5O2/c13-11-4-5-12-15-14-10(7-17(12)16-11)8-2-1-3-9(6-8)18(19)20/h1-6H,7H2 |
Clé InChI |
ILQJWCQSOXBJSG-UHFFFAOYSA-N |
SMILES canonique |
C1C(=NN=C2N1N=C(C=C2)Cl)C3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Hexanoic acid, 6-[(4-methoxyphenyl)thio]-](/img/structure/B12065883.png)









![2-(3-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12065976.png)


